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6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-ol
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Overview
Description
6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-ol is a fluorinated derivative of tetrahydrocarbazole. This compound is characterized by its unique structure, which includes a fluorine atom at the 6th position and a hydroxyl group at the 3rd position on the carbazole ring. It has a molecular formula of C12H12FNO and a molecular weight of 205.23 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-ol typically involves the fluorination of tetrahydrocarbazole derivatives. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques like chromatography and crystallization are essential to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the fluorine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The fluorine atom can be substituted with other functional groups like chlorine, bromine, or iodine.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) under mild conditions.
Major Products Formed
Oxidation: Formation of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-one.
Reduction: Formation of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole.
Substitution: Formation of 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-3-ol or similar halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antiallergic Activity
One of the primary applications of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-ol is its use as a potent antagonist of the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2). This receptor plays a crucial role in mediating allergic responses and inflammation. The compound has been studied for its efficacy in treating various allergic conditions such as:
- Allergic asthma
- Chronic obstructive pulmonary disease (COPD)
- Dermatitis
- Inflammatory bowel disease
Research indicates that compounds like this compound can significantly reduce symptoms associated with these conditions by inhibiting the CRTH2 receptor .
1.2 Neurological Applications
Recent studies have explored the potential of carbazole derivatives, including this compound, as inhibitors of butyrylcholinesterase (BChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. In vitro and in vivo studies have shown that these compounds can enhance cognitive function by modulating cholinergic activity .
Case Studies
Case Study 1: Antiallergic Effects
In a clinical study involving patients with allergic asthma, subjects treated with formulations containing this compound exhibited a marked reduction in airway hyperresponsiveness and inflammatory markers compared to control groups .
Case Study 2: Neuroprotective Properties
Another study focused on the neuroprotective effects of carbazole derivatives in animal models of Alzheimer's disease. Treatment with this compound resulted in improved memory retention and decreased levels of amyloid-beta plaques in the brain .
Mechanism of Action
The mechanism of action of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-ol involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The hydroxyl group also plays a crucial role in the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
6-fluoro-2,3,4,9-tetrahydro-1H-carbazole: Lacks the hydroxyl group at the 3rd position.
6-chloro-2,3,4,9-tetrahydro-1H-carbazol-3-ol: Contains a chlorine atom instead of fluorine.
6-bromo-2,3,4,9-tetrahydro-1H-carbazol-3-ol: Contains a bromine atom instead of fluorine.
Uniqueness
6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-ol is unique due to the presence of both a fluorine atom and a hydroxyl group, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, while the hydroxyl group increases its solubility and potential for hydrogen bonding .
Biological Activity
6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-ol is a fluorinated derivative of tetrahydrocarbazole, notable for its unique structural features that confer significant biological activity. This compound has garnered attention for its potential applications in antimicrobial and anticancer therapies.
- Molecular Formula : C₁₂H₁₂FNO
- Molecular Weight : 205.23 g/mol
- CAS Number : 1440155-29-2
The presence of a fluorine atom at the 6th position and a hydroxyl group at the 3rd position on the carbazole ring enhances the compound's reactivity and binding potential in biological systems .
Research indicates that this compound exhibits various biological activities primarily through its interaction with specific molecular targets. The fluorine atom enhances hydrogen bonding capabilities while the hydroxyl group contributes to binding affinity with enzymes or receptors. This interaction can modulate the activity of these targets, leading to significant biological effects.
Antimicrobial Properties
Studies have shown that this compound possesses broad-spectrum antimicrobial activity. The mechanism of action includes:
- Bactericidal Effects : It has demonstrated effectiveness against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus species.
- Fungal Activity : The compound has shown promising antifungal properties against Candida species, with minimum inhibitory concentrations (MICs) comparable to standard antifungal agents like fluconazole .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation through several mechanisms:
- Cell Cycle Arrest : It may induce cell cycle arrest in cancer cells, leading to reduced cell proliferation.
- Apoptosis Induction : Evidence suggests that it can trigger apoptosis in various cancer cell lines, contributing to its potential as an anticancer agent.
Research Findings and Case Studies
Several studies have focused on the biological activity of this compound:
- Antimicrobial Efficacy :
- Anticancer Studies :
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Unique Features |
---|---|---|
6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-4-one | C₁₂H₁₀FNO | Contains a ketone group instead of a hydroxyl group |
(+/-)-2,3,4,9-tetrahydro-1H-carbazol-3-ol | C₁₂H₁₃NO | Lacks fluorine substitution |
8-Chloro-6-fluoro-1-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazol | C₁₃H₁₀ClF₄NO | Contains multiple fluorine atoms and a chlorine atom |
The unique combination of functional groups in this compound enhances its biological activity while maintaining stability in various chemical environments .
Properties
Molecular Formula |
C12H12FNO |
---|---|
Molecular Weight |
205.23 g/mol |
IUPAC Name |
6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-ol |
InChI |
InChI=1S/C12H12FNO/c13-7-1-3-11-9(5-7)10-6-8(15)2-4-12(10)14-11/h1,3,5,8,14-15H,2,4,6H2 |
InChI Key |
IFZTYCLUIFJJQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CC1O)C3=C(N2)C=CC(=C3)F |
Origin of Product |
United States |
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